

A Comparative Guide to the Crystal Structures of Substituted Aminobenzonitriles

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Compound of Interest

Compound Name: 2-Amino-3,5-difluorobenzonitrile

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An analysis of the solid-state structures of 4-Amino-3,5-difluorobenzonitrile and 2-Amino-4-chlorobenzonitrile, key building blocks in medicinal chemistry.

In the landscape of drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. Substituted aminobenzonitriles are a critical class of scaffolds used in the synthesis of therapeutic agents, particularly kinase inhibitors. Their biological activity is intimately linked to their structural and electronic properties. While a significant body of research exists on this class of compounds, publicly available X-ray crystal structure data for many derivatives, including the specific target **2-Amino-3,5-difluorobenzonitrile**, remains elusive.

This guide provides a comparative analysis of the X-ray crystal structure of 4-Amino-3,5-difluorobenzonitrile, a close positional isomer of the target compound, and 2-Amino-4-chlorobenzonitrile, another key derivative for which structural data is available. This comparison sheds light on how different substitution patterns on the phenyl ring influence the solid-state conformation and intermolecular interactions, which are crucial for molecular recognition and crystal packing.

Comparative Crystallographic Data

The crystallographic parameters, determined by single-crystal X-ray diffraction, reveal significant differences in the crystal systems and unit cell dimensions of the two compounds. These differences arise from the distinct electronic and steric effects of the fluorine and chlorine

substituents and the position of the amino group, which in turn govern the intermolecular interactions that dictate the crystal packing.

Parameter	4-Amino-3,5-difluorobenzonitrile[1]	2-Amino-4-chlorobenzonitrile[2]
Chemical Formula	C ₇ H ₄ F ₂ N ₂	C ₇ H ₅ ClN ₂
Molecular Weight	154.12	152.58
Crystal System	Monoclinic	Triclinic
Space Group	P2 ₁ /n	P-1
a (Å)	3.7283 (4)	3.8924 (9)
b (Å)	10.5275 (12)	6.7886 (15)
c (Å)	15.688 (2)	13.838 (3)
α (°)	90	77.559 (16)
β (°)	90.536 (11)	88.898 (17)
γ (°)	90	83.021 (17)
Volume (Å ³)	615.84 (13)	352.25 (14)
Temperature (K)	100(2)	296
Key Intermolecular Bonds	N—H⋯N, N—H⋯F hydrogen bonds, π-stacking[3]	N-H⋯N hydrogen bonds[2]

Performance and Biological Activity

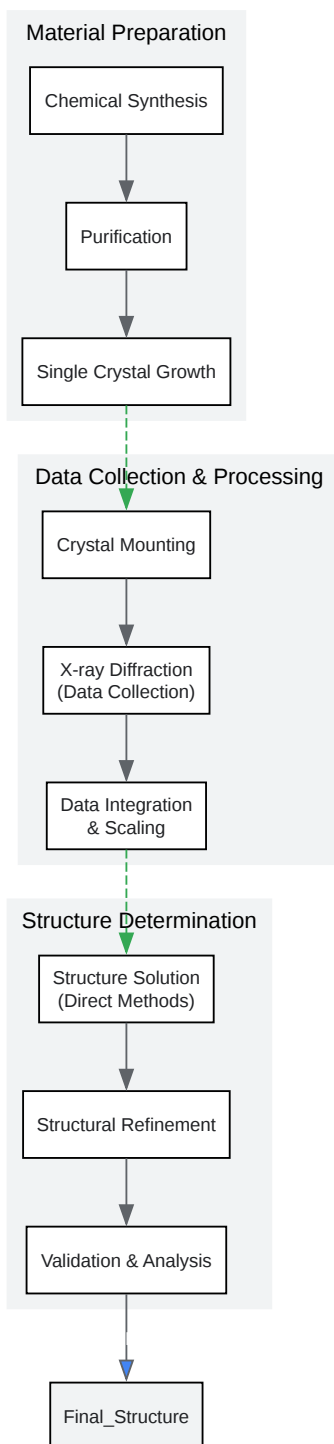
Despite their prevalence as intermediates in medicinal chemistry, specific quantitative biological performance data (e.g., IC₅₀ or MIC values) for the parent compounds, 4-Amino-3,5-difluorobenzonitrile and 2-Amino-4-chlorobenzonitrile, are not extensively reported in publicly accessible literature. Their utility is primarily demonstrated through their incorporation into more complex, biologically active molecules. For instance, 2-Amino-4-chlorobenzonitrile is noted for its potential in synthesizing compounds with inhibitory activities.[4] The structural data presented here is therefore critical for researchers in designing next-generation derivatives with

enhanced performance and specific biological targets. The DFT analysis of 2-Amino-4-chlorobenzonitrile suggests it has the potential to be investigated for applications such as corrosion inhibition and other biological activities.[2]

Experimental Methodologies and Workflows

The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound and culminates in the refinement of the diffraction data.

General Workflow for Single-Crystal X-ray Diffraction



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A generalized workflow for determining a molecular crystal structure.

Synthesis and Crystallization

- 4-Amino-3,5-difluorobenzonitrile: This compound was synthesized by reacting 4-bromo-2,6-difluoroaniline with copper(I) cyanide (CuCN) in dimethylformamide (DMF) under reflux conditions.[3] Single crystals suitable for X-ray diffraction were obtained through subsequent purification steps.
- 2-Amino-4-chlorobenzonitrile: Commercially available 2-Amino-4-chlorobenzonitrile was recrystallized from ethanol to yield single crystals suitable for analysis.[2]

X-ray Data Collection and Structure Refinement

- 4-Amino-3,5-difluorobenzonitrile: Data were collected at 100 K. The structure was solved using direct methods and refined by full-matrix least-squares on F^2 .
- 2-Amino-4-chlorobenzonitrile: A suitable yellow crystal was mounted on a diffractometer.[2] Data were collected at room temperature (296 K) using MoK α radiation.[2] The structure was solved using direct methods with SHELXS 97 and absorption correction was applied.[2]

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